molecular formula C13H15N3O3 B2744903 N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1383528-29-7

N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2744903
CAS RN: 1383528-29-7
M. Wt: 261.281
InChI Key: DJDGCAXXYNGQPS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. HET0016 is a selective inhibitor of 20-HETE synthesis, which is a potent vasoconstrictor and pro-inflammatory mediator.

Scientific Research Applications

Synthesis and Characterization

N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide and its derivatives have been explored extensively in synthetic organic chemistry. A study detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. This process also led to the creation of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's utility in generating novel chemical structures with potential biological activities (Hassan, Hafez, & Osman, 2014).

Cytotoxic and Antimicrobial Properties

Further research into these derivatives has shown their potential in medicinal chemistry, particularly in developing new therapeutic agents. For instance, some synthesized derivatives were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential as anticancer agents. Additionally, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives exhibited promising antimicrobial properties, especially against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (MRSA), with notable effectiveness at low concentrations (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Theoretical and Computational Studies

Experimental and computational studies have been conducted to understand the functionalization reactions and structural properties of derivatives of this compound. These studies provide insights into the mechanisms underlying the reactions and the stability of the synthesized compounds, which is crucial for designing molecules with desired biological activities (Yıldırım & Kandemirli, 2006).

Corrosion Inhibition

The compound and its derivatives have also found applications outside of medicinal chemistry, such as in the field of materials science. A particular study highlighted the use of carbohydrazide-pyrazole compounds derived from this compound for corrosion protection of mild steel in acidic solutions. These compounds showed high efficiency in inhibiting corrosion, which could be attributed to their adsorption on the metal surface, forming a protective layer (Paul, Yadav, & Obot, 2020).

properties

IUPAC Name

N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-19-10-4-2-9(3-5-10)11-8-12(16-15-11)13(18)14-6-7-17/h2-5,8,17H,6-7H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDGCAXXYNGQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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